molecular formula C10H10N2 B8337954 5-isopropenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 918523-64-5

5-isopropenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8337954
CAS No.: 918523-64-5
M. Wt: 158.20 g/mol
InChI Key: KELCKSADPTZELD-UHFFFAOYSA-N
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Description

5-Isopropenyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole-pyridine core with an isopropenyl group (-CH₂C(CH₂)=CH₂) at the 5-position. This scaffold is structurally related to indoles and azaindoles, with the pyrrolo[2,3-b]pyridine system offering unique electronic and steric properties due to its bicyclic structure.

Properties

CAS No.

918523-64-5

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

5-prop-1-en-2-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H10N2/c1-7(2)9-5-8-3-4-11-10(8)12-6-9/h3-6H,1H2,2H3,(H,11,12)

InChI Key

KELCKSADPTZELD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CN=C2C(=C1)C=CN2

Origin of Product

United States

Comparison with Similar Compounds

The 1H-pyrrolo[2,3-b]pyridine scaffold is highly modifiable, with substitutions at the 3-, 5-, and 7-positions significantly influencing physicochemical and biological properties. Below is a detailed comparison with structurally or functionally related compounds:

Substituent Effects at the 5-Position
Compound Substituent at 5-Position Key Properties/Applications References
5-Isopropenyl-1H-pyrrolo[2,3-b]pyridine Isopropenyl (-CH₂C(CH₂)=CH₂) Enhanced steric bulk; potential for further functionalization via alkene reactivity. Limited solubility in aqueous media.
5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine -CF₃ Improved metabolic stability and lipophilicity; used in FGFR1 inhibitors. Moderate solubility.
5-Ethynyl-1H-pyrrolo[2,3-b]pyridine Ethynyl (-C≡CH) Click chemistry compatibility; intermediate for bioconjugation. Low aqueous solubility.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine -F Electron-withdrawing effect enhances binding affinity in kinase inhibitors. Higher solubility than CF₃ analogs.
5-Bromo-1H-pyrrolo[2,3-b]pyridine -Br Halogen bond donor; facilitates cross-coupling reactions (e.g., Suzuki). Poor solubility.

Key Findings :

  • Solubility : Fluorinated derivatives (e.g., 5-Fluoro) exhibit higher aqueous solubility compared to hydrophobic groups like -CF₃ or isopropenyl .
  • Biological Activity : The trifluoromethyl group at the 5-position enhances fibroblast growth factor receptor (FGFR) inhibition by forming hydrogen bonds with glycine residues in the ATP-binding pocket .
Comparison with Sulfur-Containing Analogs (Thieno[2,3-b]Pyridines)
Property 1H-Pyrrolo[2,3-b]Pyridine Derivatives Thieno[2,3-b]Pyridine Derivatives References
Aqueous Solubility Moderate (improved with polar groups) Generally poor; requires cyclodextrin formulations
Electron Density Higher due to N-atom Lower (sulfur less electronegative)
Biological Target Affinity Strong FGFR1/kinase inhibition Anticancer activity (e.g., tubulin binding)
Synthetic Accessibility Requires multistep functionalization Easier via one-pot cyclization

Key Findings :

  • Replacing sulfur in thieno[2,3-b]pyridines with nitrogen (to form pyrrolo analogs) improves solubility but complicates synthesis .
  • Thieno derivatives show distinct biological targets (e.g., tubulin) compared to pyrrolo-based FGFR inhibitors .
Comparison with Isoelectronic Heterocycles
Compound Core Structure Applications Key Advantages/Disadvantages References
Furo[2,3-b]pyridines Furan + pyridine Antiviral agents Higher solubility; lower metabolic stability
Pyrazolo[1,5-a]pyrimidines Pyrazole + pyrimidine Kinase inhibitors Broader SAR but limited steric flexibility

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